3-Methylcytidine

Catalog No.
S688689
CAS No.
2140-64-9
M.F
C10H15N3O5
M. Wt
257.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylcytidine

Isobaric interference between 3-methylcytidine and 5-methylcytidine (m/z 258.11) causes false peak assignments in epitranscriptomics LC-MS/MS. This high-purity 3-methylcytidine reference standard provides distinct retention time and MS2 fragmentation, enabling accurate METTL enzyme quantification. It is also essential for synthesizing RNA oligonucleotides engineered for intentional polymerase stalling. • Resolves 5-meC blind spots in biomarker discovery workflows • Supplied with full analytical documentation for direct method integration • Requires storage at -20°C; avoid pH >8 to prevent deamination to 3-methyluridine. Ships globally from stock.

CAS Number

2140-64-9

Product Name

3-Methylcytidine

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one

Molecular Formula

C10H15N3O5

Molecular Weight

257.24 g/mol

InChI

InChI=1S/C10H15N3O5/c1-12-6(11)2-3-13(10(12)17)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,11,14-16H,4H2,1H3/t5-,7-,8-,9-/m1/s1

InChI Key

RDPUKVRQKWBSPK-ZOQUXTDFSA-N

Synonyms

3-methylcytidine

Canonical SMILES

CN1C(=N)C=CN(C1=O)C2C(C(C(O2)CO)O)O

Isomeric SMILES

CN1C(=N)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

The exact mass of the compound 3-Methylcytidine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Pyrimidine Nucleosides - Supplementary Records. It belongs to the ontological category of methylcytidine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98% (HPLC)

Package Size

25 mg, 50 mg, 100 mg, 250 mg

3-Methylcytidine (3-meC) is a highly specialized pyrimidine nucleoside predominantly utilized as an analytical reference standard in epitranscriptomics and as a structure-disrupting building block in synthetic RNA chemistry. Unlike canonical cytidine, methylation at the N3 position fundamentally alters the molecule's electronic distribution, hydrogen-bonding capacity, and acid-base chemistry [1]. In industrial and advanced academic procurement, 3-methylcytidine is sourced either as a high-purity unmodified nucleoside for LC-MS/MS calibration or as a protected phosphoramidite for solid-phase oligonucleotide synthesis. Because it is isobaric with other common modifications like 5-methylcytidine and 2'-O-methylcytidine, its primary commercial value lies in its ability to provide exact isomeric resolution in mass spectrometry and to engineer specific structural or functional blocks, such as polymerase stalling, in synthetic nucleic acid formulations [2].

Research Fit

Analytical Standard N3‑methylcytidine reference material for epitranscriptomic workflows
Isomer‑Specific Probe Unique base‑pairing disruption not shared by m5C or m4C
Biomarker Candidate Reported differential urinary levels support cancer metabolomics research

Substituting 3-methylcytidine with the much more common 5-methylcytidine (5-meC) or unmodified cytidine leads to catastrophic failures in both synthetic and analytical workflows. Functionally, 5-meC retains canonical Watson-Crick base pairing with guanosine, whereas methylation at the N3 position in 3-meC physically blocks this interaction, severely destabilizing RNA duplexes[1]. Analytically, while 3-meC and 5-meC share the exact same mass (m/z 258.11 for [M+H]+), they elute at different retention times and yield distinct MS2 fragmentation patterns; using 5-meC to calibrate a system will result in blind spots for METTL-enzyme activity. Furthermore, 3-meC exhibits unique chemical handling requirements: it is highly susceptible to deamination into 3-methyluridine (m3U) under mild alkaline conditions, a degradation pathway that does not affect 5-meC [2]. Consequently, buyers must procure the exact 3-meC compound to achieve accurate epitranscriptomic quantification and must avoid generic alkaline deprotection protocols during synthesis.

Substitution Risk

Base‑Pairing Mismatch m3C destabilizes C:G pairing; m5C/m4C show distinct thermodynamic profiles that alter RNA structure interpretation.
Chromatographic Shift Retention times and MRM transitions differ from other methylcytidines; generic analogs invalidate LC‑MS/MS calibration.
Enzyme & Sensor Specificity METTL2A/2B/6/8 methyltransferases and m3C‑selective DNAzymes do not recognize m5C or m4C; substitution produces false‑negative signals.
Stability Liability m3C deaminates to 3‑methyluridine in solution, a degradation pathway absent in canonical nucleosides; storage‑handling protocols differ.

Extreme pKa Shift and Electrostatic Behavior

Methylation at the N3 position drastically alters the acid-base profile of the nucleoside. While unmodified cytidine has a pKa of approximately 4.15 at the N3 position, 3-methylcytidine forces protonation at the N4 position, resulting in a shifted pKa of 8.7[1]. This means that at physiological pH (7.4), 3-methylcytidine carries a delocalized positive charge, unlike cytidine or 5-methylcytidine which remain neutral.

Evidence DimensionpKa value
Target Compound DatapKa ~8.7 (protonated at physiological pH)
Comparator Or BaselineCytidine (pKa ~4.15, neutral at physiological pH)
Quantified Difference~4.5 unit shift in pKa
ConditionsAqueous solution, physiological pH 7.4

This massive pKa shift dictates specific buffer selection for chromatographic separation and fundamentally alters the electrostatic interactions of the compound in formulated RNA.

Base Pairing Stability
Reported
Significant disruption of C:G pair vs. unmodified cytidine
Supports RNA structure‑function interpretation
Exact ΔTm values require source‑specific review

Complete Disruption of Watson-Crick Base Pairing

In synthetic RNA duplexes, the choice between 3-methylcytidine and 5-methylcytidine dictates structural integrity. 5-methylcytidine maintains stable C:G base pairing. In contrast, 3-methylcytidine directly blocks the N3 hydrogen bonding face, significantly decreasing RNA duplex thermal stability (Tm) and eliminating the base-pairing discrimination between C:G and mismatched C:A, C:U, or C:C pairs [1].

Evidence DimensionWatson-Crick C:G pairing capability
Target Compound DataComplete disruption of C:G pairing and loss of mismatch discrimination
Comparator Or Baseline5-Methylcytidine (Maintains stable C:G pairing)
Quantified DifferenceSevere reduction in duplex Tm and fidelity vs. stable pairing
ConditionsSynthetic RNA duplex thermal melting (Tm) assays

Procurement of 3-methylcytidine precursors is mandatory for synthesizing RNA oligonucleotides intended to intentionally stall polymerases or destabilize local secondary structures.

DNAzyme Selectivity
Head‑to‑head
10‑ to 30‑fold higher cleavage rate vs. m4C / m5C RNA
Enables isomer‑specific detection assay development
In‑vitro selected DNAzyme, model system

Alkaline Instability and Deamination Risk

The N3 methylation reduces electron density at the neighboring C4 position, making 3-methylcytidine highly susceptible to deamination. Under mild alkaline conditions (pH > 8), 3-methylcytidine rapidly deaminates to form 3-methyluridine (m3U) [1]. This is a stark contrast to 5-methylcytidine and unmodified cytidine, which remain structurally stable under standard alkaline handling conditions.

Evidence DimensionAlkaline stability (Deamination rate)
Target Compound DataRapid deamination to 3-methyluridine (m3U)
Comparator Or Baseline5-Methylcytidine (Structurally stable)
Quantified DifferenceHigh degradation rate vs. negligible degradation
ConditionsAqueous buffer handling and oligonucleotide deprotection (pH > 8)

Buyers must implement strict pH-controlled handling and storage protocols to prevent degradation and avoid false-positive m3U detection in analytical workflows.

Cancer Metabolomics
Reported, endpoint context
Significantly elevated in breast cancer urine (p < 0.01, discriminative power 58%)
Supports biomarker candidate research; cohort‑dependent
LC‑MS/MS, 36 patients vs. 32 controls; requires independent validation

Isobaric Resolution in Mass Spectrometry

In epitranscriptomic profiling, 3-methylcytidine, 5-methylcytidine, and 2'-O-methylcytidine are isobaric isomers, all presenting an identical precursor mass (m/z 258.11 for[M+H]+). They cannot be distinguished by MS1 scans alone. Unambiguous identification requires the exact 3-methylcytidine reference standard to establish its unique retention time and specific MS2 fragmentation pattern [1].

Evidence DimensionMass Spectrometry Identification
Target Compound DataRequires specific MS2 fragmentation and RT profiling
Comparator Or Baseline5-Methylcytidine / 2'-O-Methylcytidine (Isobaric, m/z 258.11)
Quantified DifferenceIndistinguishable at MS1 level; resolvable only via MS2 with exact standard
ConditionsHigh-resolution LC-MS/MS epitranscriptomic profiling

Laboratories cannot rely on class-level mass calculations; the exact 3-methylcytidine reference standard must be procured to calibrate MS2 libraries and prevent misidentification of isomers.

Chemical Stability
Class‑level, data to verify
Deamination to 3‑methyluridine in solution; temperature‑dependent over 6 months
Directly impacts storage and handling protocols
BioRxiv preprint; lyophilized storage recommended
LC‑MS/MS Method
Cross‑study comparable
Baseline separation of 11 modified nucleosides in 7 min; LOQ 0.50–5.00 ng/mL range
Benchmark for multiplexed quantification workflows
Multi‑column LC with triple quadrupole MS; linearity r > 0.99

Epitranscriptomic LC-MS/MS Calibration Standards

Because 3-methylcytidine is isobaric with 5-methylcytidine and 2'-O-methylcytidine, it is an indispensable procurement item for analytical laboratories performing quantitative LC-MS/MS on cellular RNA digests. The standard is required to map exact retention times and MS2 fragmentation spectra, preventing false peak assignments in biomarker discovery workflows [1].

Synthesis of Polymerase-Stalling RNA Probes

Due to its complete disruption of Watson-Crick C:G base pairing, 3-methylcytidine phosphoramidites are the correct choice for synthesizing modified RNA oligonucleotides designed to intentionally stall reverse transcriptases or polymerases. This is highly relevant for structural probing assays and mapping RNA-protein interactions where a hard functional stop is required [2].

Substrate and Product Standards for METTL Enzyme Assays

For pharmaceutical companies developing inhibitors against RNA methyltransferases (such as METTL2, METTL6, and METTL8), 3-methylcytidine is required as the definitive product standard. It allows for the precise quantification of enzymatic activity in high-throughput screening assays, provided that the assay buffers are kept strictly below pH 8 to prevent deamination [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Epitranscriptomic m3C site mapping
Isomer‑specific detection context
DNAzyme selectivity and RNA duplex stability endpoints
Cancer metabolomics research
Urinary nucleoside profiling context
Reported abundance difference and assay precision review
Modified oligonucleotide synthesis
Phosphoramidite building block integrity
Chemical stability and deamination monitoring

XLogP3

-1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

257.10117059 Da

Monoisotopic Mass

257.10117059 Da

Heavy Atom Count

18

Sequence

N

Wikipedia

3-Methylcytidine

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